molecular formula C15H10O4 B022305 Daidzein-d6 CAS No. 291759-05-2

Daidzein-d6

Cat. No. B022305
M. Wt: 260.27 g/mol
InChI Key: ZQSIJRDFPHDXIC-UMCLXPAOSA-N
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Description

Synthesis Analysis

The synthesis of daidzein-d6 involves the incorporation of deuterium atoms into the daidzein molecule. Although specific synthesis routes for daidzein-d6 are not detailed in the available literature, general approaches for deuterated compounds involve the use of deuterium oxide (D2O) or deuterated reagents in the synthesis process. This method ensures the substitution of hydrogen atoms with deuterium, enhancing the molecule's stability against metabolic degradation.

Molecular Structure Analysis

The molecular structure of daidzein-d6 is similar to that of daidzein, with the exception of the presence of deuterium atoms. Daidzein is characterized by a 3-phenylchromen-4-one backbone, which is common among isoflavones. The incorporation of deuterium atoms is likely to slightly increase the molecular weight of the compound and potentially alter its physicochemical properties, such as boiling point and solubility, without significantly changing its structural framework.

Chemical Reactions and Properties

Daidzein-d6's chemical reactions and properties are expected to be similar to those of daidzein, given their structural similarity. Isoflavones, including daidzein, undergo various biochemical reactions in biological systems, such as oxidation, reduction, and conjugation. The presence of deuterium in daidzein-d6 may influence its reactivity and interaction with enzymes, potentially affecting its metabolic pathway and the formation of metabolites.

Physical Properties Analysis

The physical properties of daidzein-d6, such as melting point, boiling point, and solubility, may differ slightly from those of daidzein due to the isotopic effect of deuterium. Deuterated compounds often exhibit higher boiling points and melting points compared to their non-deuterated counterparts. However, detailed physical property data for daidzein-d6 specifically is not readily available in the literature.

Chemical Properties Analysis

The chemical properties of daidzein-d6, including its acidity, basicity, and reactivity, are anticipated to closely resemble those of daidzein. The isoflavone structure imparts certain chemical behaviors, such as antioxidant activity and the ability to interact with estrogen receptors. The isotopic substitution with deuterium may subtly influence these properties by altering the compound's electronic structure and dynamics.

For further detailed information on daidzein-d6 and related research, the following references provide insights into the health effects and biochemical properties of daidzein and its metabolites:

Scientific Research Applications

  • Bone Health : Daidzein increases the OPG/RANKL ratio and suppresses IL-6 in osteoblast cells, suggesting potential use in treating bone loss in postmenopausal women (Sun et al., 2016).

  • Food Supplements : Complexation of daidzein with unmodified cyclodextrins may be used as a food supplement with antioxidant activity, improving bioavailability, solubility, and stability, and potentially lowering the risk of hormone-related cancers and heart disease (Fateminasab et al., 2018).

  • Poultry Farming : Dietary daidzein supplementation improves the egg-laying rate in broilers by increasing antioxidant capacity and altering relevant genes' transcription in the liver (Ni et al., 2012).

  • Obesity Management : Daidzein significantly inhibits preadipocyte proliferation and fat deposition in 3T3-L1 adipocytes, which can be beneficial in the prevention and therapy of obesity (He et al., 2016).

  • Diabetes Treatment : Daidzein promotes glucose uptake, improves glucose homeostasis in Type 2 diabetic model mice, and is considered an antidiabetic phytochemical (Cheong et al., 2014).

  • Gut Health : Administration of daidzein improves the functionality and development of the brush border membrane and influences certain bacterial communities in the colon (Hartono et al., 2015).

  • Therapeutic Management : Daidzein has been noted for its potential in managing various diseases like oxidative stress, cancer, obesity, cardiovascular disease, and more (Singh et al., 2023).

  • Acute Lung Injury : Daidzein attenuates lipopolysaccharide-induced acute lung injury in rats by inhibiting the TLR4-MyD88-NF-κB pathway (Feng et al., 2015).

  • Neuroprotection : It can protect against ischemic damage through the regulation of the Akt/mTOR/BDNF channel (Zheng et al., 2022).

  • Inflammation : Daidzein suppresses pro-inflammatory chemokine Cxcl2 transcription in TNF-α-stimulated murine lung epithelial cells (Li et al., 2014).

Safety And Hazards

The safety data sheet for Daidzein, the parent compound of Daidzein-d6, indicates that it causes skin irritation and serious eye irritation . It is recommended to wash thoroughly after handling and to wear protective clothing and eye protection .

Future Directions

Daidzein, the parent compound of Daidzein-d6, has several biological effects such as antioxidation, anti-inflammation, chemoprevention, and anticancer effects . It has potential for development as a phytopharmaceutical .

properties

IUPAC Name

6,8-dideuterio-7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H/i1D,2D,3D,4D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSIJRDFPHDXIC-UMCLXPAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(C(=C1O)[2H])OC=C(C2=O)C3=C(C(=C(C(=C3[2H])[2H])O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442180
Record name Daidzein-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Daidzein-d6

CAS RN

291759-05-2
Record name Daidzein-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
SF Teunissen, H Rosing, RHT Koornstra… - … of Chromatography B, 2009 - Elsevier
… mg/mL) and internal standards (1 mg/mL) by dissolving accurately weighed approximately 1 mg in respectively 0.5 mL or 1 mL methanol with the exception of daidzein and daidzein-d6, …
Number of citations: 64 www.sciencedirect.com
O Soidinsalo, K Wähälä - Journal of Labelled Compounds and …, 2006 - Wiley Online Library
… The isoflavones were first deuterated with CF3COOD under microwave irradiation to yield daidzein-d6 ð4Þ, genistein-d4 ð5Þ and glycitein-d6 ð6Þ in 90% yield and in a high isotopic …
G Yuan, Y Liu, G Liu, L Wei, Y Wen, S Huang… - Environment …, 2019 - Elsevier
… After homogenation, 100 μL of semen samples was spiked with 10 μL of a mixture of six mass-labeled standards (ie, daidzein-d6, genistein-d4, equol-d4, enterolactone-d6, enterodiol-…
Number of citations: 30 www.sciencedirect.com
X Zhang, A Fujiyoshi, A Kadota, K Kondo, S Torii… - Scientific reports, 2022 - nature.com
Equol is an isoflavone (ISF)-derived metabolite by the gut microbiome in certain individuals termed equol-producers (EP). Equol might be the critical anti-atherogenic component of ISFs…
Number of citations: 3 www.nature.com
F Yasmin, H Zhang, L Leamy, B Wang, J Winnike… - bioRxiv, 2022 - biorxiv.org
… The metabolites were confirmed using pure standard compounds, 156 including daidzein, daidzein-d6, and glyceollin. Due to the low concentrations of these compounds 157 and the …
Number of citations: 2 www.biorxiv.org
DM Scott - 2016 - ir.canterbury.ac.nz
A recent increase in adverse effects on the reproductive capabilities of animals and humans has been observed. Reduced sperm count and increased testicular and breast cancer are …
Number of citations: 1 ir.canterbury.ac.nz
U Hakala - Academic Dissertation, Helsinki, 2009 - helda.helsinki.fi
The use of ionic liquids in chemical research has gained considerable interest and activity in recent years. Due to their unique and varied physicochemical properties, in comparison to …
Number of citations: 4 helda.helsinki.fi
F Yasmin - 2023 - search.proquest.com
Plant-specialized metabolites, such as glyceollins and soyasaponins, play vital roles in adapting to dynamic environments and promoting human health. Glyceollins, induced …
Number of citations: 0 search.proquest.com
E Dahmane - 2013 - Citeseer
Tamoxifen is used for the treatment of estrogen-sensitive breast cancer. It is a prodrug that is bioactivated into endoxifen, the active metabolite mostly responsible for tamoxifen efficacy. …
Number of citations: 5 citeseerx.ist.psu.edu
PH et Clinique, C Csajka, L Décosterd - access.archive-ouverte.unige.ch
Background: Tamoxifen, a standard treatment for estrogen-sensitive breast cancer, is a pro-drug that needs to be activated into its major active metabolite–endoxifen–to fully exert its …
Number of citations: 0 access.archive-ouverte.unige.ch

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